Pivoxazepam

Description

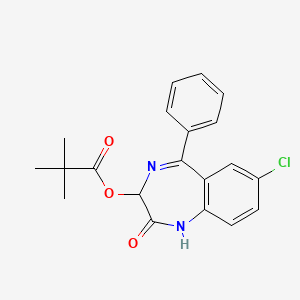

Structure

3D Structure

Properties

CAS No. |

55299-10-0 |

|---|---|

Molecular Formula |

C20H19ClN2O3 |

Molecular Weight |

370.8 g/mol |

IUPAC Name |

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C20H19ClN2O3/c1-20(2,3)19(25)26-18-17(24)22-15-10-9-13(21)11-14(15)16(23-18)12-7-5-4-6-8-12/h4-11,18H,1-3H3,(H,22,24) |

InChI Key |

FTJLKTBLZOULCL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Synonyms |

7-chloro-1,3-dihydro-5-phenyl-1H-2-oxo-3-pivalyloxy- 1,4-benzodiazepine pivoxazepam |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of Pivoxazepam

Established Synthetic Pathways for the Benzodiazepine (B76468) Core Structure

The core of Pivoxazepam is the 1,4-benzodiazepine (B1214927) structure of oxazepam. A common and established method for the synthesis of oxazepam begins with 2-amino-5-chlorobenzophenone. nih.govwum.edu.pl This precursor undergoes acylation with chloroacetyl chloride. The resulting product is then heated with sodium iodide to form an iodoacetamido intermediate. Treatment of this intermediate with hydroxylamine (B1172632) leads to dehydration and dehydrohalogenation, which facilitates the formation of a benzodiazepine derivative. A subsequent rearrangement, induced by treatment with acetic anhydride (B1165640), yields an esterified form of oxazepam, which is then saponified to produce oxazepam itself. nih.gov

Another synthetic route to the oxazepam core involves a multi-step process starting from 2-chloro-N-(2-benzoyl-4-chlorophenyl)-acetamide. This route can lead to the formation of the benzodiazepine ring system through various cyclization strategies. A notable method involves a Polonovski-type rearrangement as a key step to introduce the hydroxyl group at the 3-position of the benzodiazepine ring. gpatindia.comgoogle.com

The general synthesis of 1,5-benzodiazepines, a related structure, can be achieved through the condensation of o-phenylenediamines with ketones in the presence of an acid catalyst, highlighting a common strategy for forming the seven-membered diazepine (B8756704) ring. nih.gov

Esterification and Functionalization Strategies for this compound Synthesis

This compound is synthesized from oxazepam through the esterification of the 3-hydroxyl group. iiab.mewikipedia.orgchemeurope.com This transformation introduces the pivalate (B1233124) (2,2-dimethylpropanoate) ester moiety. iiab.mewikipedia.orgchemeurope.com The most direct method for this esterification is the reaction of oxazepam with pivaloyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. Pyridine is a commonly used base and solvent for such reactions.

Alternatively, pivalic anhydride can be used as the acylating agent, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. The choice of solvent for this reaction is typically an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

Table 1: Reagents for Esterification of Oxazepam

| Acylating Agent | Base/Catalyst | Typical Solvent |

| Pivaloyl Chloride | Pyridine | Pyridine, Dichloromethane |

| Pivalic Anhydride | DMAP | Tetrahydrofuran, Dichloromethane |

Exploration of Precursor Compounds in this compound Synthesis

The synthesis of 2-aminobenzophenones can be achieved through various methods, including the Friedel-Crafts acylation of anilines. wum.edu.plwum.edu.pl

Other important reagents in the synthesis of the oxazepam precursor include:

Chloroacetyl chloride: Used for the acylation of 2-amino-5-chlorobenzophenone. nih.gov

Sodium iodide: To convert the chloroacetamide to the more reactive iodoacetamide. nih.gov

Hydroxylamine: For the cyclization and formation of the benzodiazepine ring. nih.gov

Acetic anhydride: To facilitate the rearrangement to the 3-acetoxy benzodiazepine intermediate. nih.gov

For the final esterification step to yield this compound, the key precursor is pivaloyl chloride or pivalic anhydride . wikipedia.org Pivaloyl chloride is synthesized from trimethylacetic acid and thionyl chloride.

Table 2: Key Precursors in this compound Synthesis

| Precursor Compound | Role in Synthesis |

| 2-Amino-5-chlorobenzophenone | Starting material for the oxazepam core structure. nih.govwum.edu.pl |

| Oxazepam | Direct precursor for the final esterification step. iiab.mewikipedia.orgchemeurope.com |

| Pivaloyl Chloride | Acylating agent for the introduction of the pivalate group. wikipedia.org |

Advanced Synthetic Techniques Applicable to Benzodiazepine Derivatives

Modern synthetic chemistry has explored more efficient and sustainable methods for the preparation of complex molecules like benzodiazepines. These advanced techniques offer potential advantages over traditional batch processing, including improved safety, consistency, and scalability.

Continuous Flow Synthesis Approaches for Benzodiazepines

Continuous flow synthesis has emerged as a powerful tool for the production of active pharmaceutical ingredients, including benzodiazepines such as diazepam and lorazepam. frontiersin.orgacs.orgresearchgate.net This methodology involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of benzodiazepine cores, continuous flow processes have been developed that can significantly reduce reaction times and improve product purity. frontiersin.org For example, a two-step continuous flow synthesis of diazepam has been reported, which could be adapted for the synthesis of other 1,4-benzodiazepine derivatives. frontiersin.org The benefits of such an approach include enhanced heat and mass transfer, safer handling of hazardous intermediates, and the potential for automated, on-demand production. rsc.orgresearchgate.net

Palladium-Catalyzed Hydrogenation in Benzodiazepine Synthesis

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have found application in the synthesis of benzodiazepines. mdpi.comnih.gov Palladium catalysts can be used for a variety of transformations, including cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds within the benzodiazepine scaffold.

Palladium-catalyzed hydrogenation is a crucial technique for the reduction of various functional groups. mdpi.com In the context of benzodiazepine synthesis, this can be applied to the reduction of nitro groups in precursors, or for the saturation of double bonds within the heterocyclic ring system to produce tetrahydrobenzodiazepine derivatives. mdpi.com For instance, a palladium-catalyzed transfer hydrogenation has been used in a cascade reaction to construct 1,4-benzodiazepine-2,5-diones. mdpi.com The use of palladium on carbon (Pd/C) with a hydrogen source, such as hydrogen gas, is a common method for these transformations. youtube.com

Molecular Interactions and Receptor Level Research of Pivoxazepam

In Vitro Receptor Binding Studies with Pivoxazepam Analogues

While specific in vitro binding data for this compound is scarce, extensive research has been conducted on its active metabolite, oxazepam, and other benzodiazepines. These studies provide a framework for understanding the likely receptor interactions of this compound.

Radioligand displacement assays are a standard in vitro method used to determine the binding affinity of a compound for a specific receptor. acs.org In the context of benzodiazepines, these assays typically involve using a radiolabeled benzodiazepine (B76468), such as [3H]flunitrazepam or [3H]Ro15-1788, to label the benzodiazepine binding site on GABA-A receptors in brain tissue preparations or in cell lines expressing specific receptor subtypes. acs.orgmdpi.comresearchgate.net

The assay measures the ability of an unlabeled compound (the "competitor," e.g., oxazepam) to displace the radiolabeled ligand from the receptor. The concentration of the competitor that displaces 50% of the radiolabeled ligand is known as the IC50 value. From the IC50, the inhibition constant (Ki) can be calculated, which represents the affinity of the competitor for the receptor. A lower Ki value indicates a higher binding affinity.

These studies have been crucial in establishing the structure-activity relationships for benzodiazepines and in characterizing their selectivity for different GABA-A receptor subtypes. frontiersin.org For example, such assays have demonstrated that different benzodiazepines exhibit varying affinities for α1, α2, α3, and α5-containing receptors, which correlates with their pharmacological profiles. frontiersin.org

Table 1: Illustrative Binding Affinities (Ki, nM) of Selected Benzodiazepines for GABA-A Receptor Subtypes This table is illustrative and compiled from general knowledge of benzodiazepine pharmacology. Specific values can vary based on experimental conditions.

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

|---|---|---|---|---|

| Diazepam | High | High | High | High |

| Zolpidem | High | Low | Low | Low |

| Oxazepam | Moderate | Moderate | Moderate | Moderate |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In addition to the central benzodiazepine receptors (the GABA-A receptors), another class of receptors known as peripheral-type benzodiazepine receptors (PBRs), now more commonly referred to as the translocator protein (18 kDa) or TSPO, can also bind benzodiazepines. researchgate.net These receptors are located primarily on the outer mitochondrial membrane and are found in various peripheral tissues as well as in glial cells within the central nervous system. researchgate.netannualreviews.org

PBRs are involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and cell proliferation. aacrjournals.orgoup.com Some benzodiazepines, such as Ro5-4864, have a high affinity for PBRs, while others, like clonazepam, have a low affinity. cdnsciencepub.com The interaction of benzodiazepines with PBRs can lead to various physiological effects that are distinct from their actions on GABA-A receptors. aacrjournals.org

Radioligand binding assays using PBR-specific ligands, such as [3H]PK 11195, are employed to investigate the affinity of benzodiazepines for these sites. gabarx.com While the primary actions of this compound are mediated through its active metabolite's interaction with GABA-A receptors, understanding its potential interactions with PBRs is important for a complete pharmacological profile. Some studies have shown that certain benzodiazepines can modulate cell proliferation and other cellular functions through their interaction with PBRs. aacrjournals.org

Molecular Dynamics and Computational Modeling of Receptor-Ligand Complexes

In recent years, molecular dynamics (MD) simulations and computational modeling have become powerful tools for investigating the interactions between benzodiazepines and the GABA-A receptor at an atomic level. biorxiv.orgresearchgate.netconicet.gov.ar These in silico approaches complement experimental data by providing detailed insights into the binding modes, conformational changes, and energetic landscapes of receptor-ligand complexes. conicet.gov.ar

Homology modeling has been used to construct three-dimensional models of GABA-A receptor subtypes based on the crystal structures of related proteins. conicet.gov.ar These models serve as a template for docking studies, where the binding poses of benzodiazepine ligands within the binding site can be predicted. researchgate.net Such studies have helped to identify key amino acid residues within the α and γ subunits that are crucial for ligand recognition and binding. researchgate.net

MD simulations can then be used to simulate the dynamic behavior of the receptor-ligand complex over time, providing insights into the conformational changes that occur upon ligand binding and how these changes are transmitted to the ion channel gate. biorxiv.orgcerradopub.com.br These simulations can help to explain the different efficacies of various benzodiazepines (i.e., why some are full agonists, some are partial agonists, and others are antagonists). osti.gov For example, computational studies have explored how the orientation of the benzodiazepine molecule within the binding pocket can influence its modulatory effect on the receptor. researchgate.net These theoretical approaches are instrumental in the rational design of new benzodiazepine derivatives with improved selectivity and therapeutic profiles. nih.gov

Conformational Analysis of this compound and Related Structures

The pharmacological activity of benzodiazepines, including this compound, is intrinsically linked to the three-dimensional shape of the molecule. The seven-membered diazepine (B8756704) ring, a core feature of this class of compounds, is not planar and can adopt different spatial arrangements known as conformations. researchgate.net These conformational properties are crucial for the molecule's ability to bind effectively to its target receptor.

The 1,4-benzodiazepine (B1214927) nucleus typically adopts a non-planar, boat-like conformation. mdpi.com This lack of planarity is a source of chirality, meaning that even without a traditional chiral center, the molecule and its mirror image are non-superimposable. mdpi.com These non-superimposable mirror images are referred to as conformational enantiomers, which interconvert through a process known as "ring-flip." mdpi.com For the parent compound diazepam, the energy barrier for this interconversion has been calculated to be approximately 17.6 kcal/mol. mdpi.comresearchgate.net

Research on various benzodiazepine derivatives has shown that structural modifications can influence the conformational preferences of the diazepine ring. nih.gov Studies combining ¹H NMR spectroscopy, single-crystal X-ray analysis, and computer modeling have been employed to explore these conformational preferences in related heterocyclic systems like benzodioxepines and benzoxathiepines. researchgate.net These analyses help to understand how different substituents affect the stability of certain conformers. For instance, in some related structures, bulky substituents have been observed to favor a quasi-equatorial position to minimize steric hindrance. researchgate.net While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the general principles derived from related 1,4-benzodiazepines apply. The presence of the pivaloyloxy group at the 3-position and the phenyl group at the 5-position will influence the equilibrium between the possible boat conformations. The stereoselective interaction with the GABAA receptor is a key aspect of benzodiazepine pharmacology, with studies on related compounds suggesting a preference for one conformational enantiomer over the other at the binding site. researchgate.net

The table below summarizes the key conformational features characteristic of the 1,4-benzodiazepine ring system.

| Conformational Feature | Description | Significance |

|---|---|---|

| Diazepine Ring Puckering | The seven-membered diazepine ring is non-planar and typically exists in a boat-like conformation. | Essential for establishing the correct three-dimensional geometry for receptor binding. researchgate.net |

| Conformational Enantiomers | The non-planar ring structure results in two non-superimposable, mirror-image conformers (atropisomers), often designated as (P) and (M). | The GABAA receptor can exhibit stereoselectivity, preferentially binding one conformer. researchgate.net |

| Ring Inversion ("Ring-Flip") | The process by which the two conformational enantiomers interconvert. This process has a specific energy barrier. | The rate of interconversion can influence the duration of the drug-receptor interaction. mdpi.com |

| Substituent Orientation | Substituents on the diazepine ring can adopt pseudo-axial or pseudo-equatorial positions, influencing the stability of the conformer. | Affects the overall shape of the molecule and its interaction with the receptor binding pocket. nih.gov |

Structure Activity Relationship Sar and in Silico Studies of Pivoxazepam

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzodiazepine (B76468) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. tandfonline.com For benzodiazepine derivatives, QSAR is a critical tool for understanding their pharmacology and predicting the activity of new compounds. nih.gov The fundamental principle is that the properties of a chemical are statistically linked to its molecular structure. tandfonline.com

The development of robust QSAR models relies on the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For benzodiazepines, a wide array of descriptors has been successfully employed. tandfonline.com These can be categorized as follows:

Topological Descriptors: These 2D descriptors are derived from the graph representation of a molecule, ignoring its 3D conformation. They include indices such as the Randic index, Balaban index, and information content indices, which describe molecular size, shape, and branching. tandfonline.comderpharmachemica.com Topological Polar Surface Area (TPSA), a descriptor related to hydrogen bonding potential, has also been used in QSAR models for various biological targets. nih.gov

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as local charges on specific atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (εHOMO) and Lowest Unoccupied Molecular Orbital (εLUMO). derpharmachemica.com These are often calculated using quantum-chemical methods and are crucial for describing electrostatic interactions between the drug and its receptor. derpharmachemica.combiochempress.com

Other Descriptors: Physicochemical properties like hydrophobicity (π) and molar refractivity (MR) are also commonly used. nih.gov Additionally, geometrical descriptors, which depend on the 3D structure of the molecule, and constitutional descriptors, such as molecular weight and atom counts, contribute to comprehensive QSAR models. derpharmachemica.com

Table 1: Selected Molecular Descriptors in Benzodiazepine QSAR Studies

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Randic Index, Balaban Index, TPSA | Molecular size, branching, shape, polarity. derpharmachemica.comnih.gov |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO energies | Electron distribution, polarity, reactivity. derpharmachemica.combiochempress.com |

| Physicochemical | Hydrophobicity (π), Molar Refractivity (MR) | Lipophilicity, steric properties. nih.gov |

| Geometrical | Molecular surface area, volume | 3D shape and size of the molecule. derpharmachemica.com |

The process of creating a predictive QSAR model involves selecting relevant descriptors and using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build an equation that relates them to biological activity. nih.govaip.org Genetic algorithms are often used to select the most relevant combination of descriptors from a large pool. tandfonline.com

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.gov Key statistical parameters include:

Coefficient of determination (R²): Measures the goodness-of-fit of the model to the training data. A value greater than 0.6 is generally considered acceptable. nih.gov One study on emerging benzodiazepines developed a model with an R² of 0.90. nih.gov

Leave-one-out cross-validation coefficient (q² or xr²): Assesses the robustness and internal predictive ability of the model. A value greater than 0.5 or 0.6 is desirable. nih.gov

External validation: The model's predictive power is tested on an external set of compounds not used in model development. An R² value for the test set greater than 0.5 or 0.6 indicates good predictive ability. nih.gov A model for designer benzodiazepines achieved a test set r² of 0.66. nih.gov

These validated models can then be used to predict the binding affinity of newly emerging or designed benzodiazepines in a rapid and economical manner, providing a preliminary risk assessment before lengthy and expensive lab work is undertaken. nih.govresearchgate.netresearchgate.net

Identification of Key Structural Requirements for Benzodiazepine Receptor Affinity

The affinity of benzodiazepines for their receptor site on the γ-aminobutyric acid type A (GABA-A) receptor is governed by specific structural features. chemisgroup.uswikipedia.org SAR studies have elucidated the contributions of different parts of the benzodiazepine scaffold. egpat.com

The classical 1,4-benzodiazepine (B1214927) structure, which Pivoxazepam possesses, has several key positions where substitutions dramatically influence receptor affinity and potency. egpat.commespharmacy.org

Ring A (Benzene Ring): An electron-withdrawing substituent at position 7 is a critical requirement for high potency. egpat.com The order of effectiveness for this activity is generally NO₂ > Br > CF₃ > Cl. mespharmacy.org this compound features a chloro (Cl) group at this position. This group is thought to interact with a specific cationic site on the receptor. researchgate.net

Position 1: A small alkyl group, such as a methyl group, is considered optimal for activity. egpat.com this compound has a hydrogen at this position, which is also common among active benzodiazepines like oxazepam and lorazepam. egpat.com

Position 2: A carbonyl (C=O) group at this position is essential for activity and is believed to act as a hydrogen bond acceptor, interacting with the receptor. egpat.comresearchgate.net

Position 5: A phenyl ring at this position is optimal for activity. egpat.com This aromatic ring is believed to participate in π-π stacking interactions with aromatic amino acid residues within the receptor binding pocket. mespharmacy.org

Positions 4 and 5: An azomethine (C=N) double bond between positions 4 and 5 is important for activity. egpat.com The N4 atom is proposed to act as a hydrogen bond acceptor in receptor interactions. researchgate.net

Table 2: Structure-Activity Relationship (SAR) of the 1,4-Benzodiazepine Core

| Position | Optimal Feature for Activity | Role in Receptor Interaction | This compound's Feature |

|---|---|---|---|

| 7 | Electron-withdrawing group (e.g., Cl, NO₂) egpat.com | Enhances potency; interacts with receptor site. egpat.comresearchgate.net | Chloro (Cl) |

| 1 | Small alkyl group (e.g., -CH₃) egpat.com | Modulates activity. | Hydrogen (H) |

| 2 | Carbonyl group (C=O) egpat.com | Essential for activity; H-bond acceptor. researchgate.net | Carbonyl |

| 5 | Phenyl ring egpat.com | π-π stacking interactions. mespharmacy.org | Phenyl |

| 4, 5 | Unsaturation (C=N bond) egpat.com | N4 atom acts as H-bond acceptor. researchgate.net | C=N bond |

This compound is distinguished by the presence of a pivaloyloxy group, a bulky ester, at the 3-position of the diazepine (B8756704) ring. wikipedia.org This position is a common site for modification and is crucial for influencing the pharmacokinetic properties of benzodiazepines. egpat.com

Theoretical Studies on Molecular Electrostatic Potentials and Receptor Interactions

Theoretical chemistry provides powerful tools to investigate how benzodiazepines like this compound interact with their receptors at a molecular level. researchgate.net Studies using methods like Density Functional Theory (DFT) and molecular electrostatic potential (MEP) mapping offer insights into the electronic features that govern binding affinity. ufp.ptresearchgate.net

MEP maps visualize the electrostatic potential on the van der Waals surface of a molecule. meduniwien.ac.at These maps highlight regions that are favorable for electrostatic interactions:

Negative potential regions (red): These areas are electron-rich and are favorable for interacting with hydrogen bond donors or positive charges on the receptor. meduniwien.ac.at For benzodiazepines, these regions are typically found around the carbonyl oxygen at position 2 and the imine nitrogen at position 4. researchgate.net

Positive potential regions (blue): These are electron-poor regions favorable for interacting with negative charges. meduniwien.ac.at

Studies have shown that substituents, such as the chloro group at C7 in this compound, significantly alter the charge distribution and the topology of the MEP surface, which in turn influences receptor binding affinity. ufp.pt For instance, the electrostatic potential near a ligand's substituents has been directly correlated with its binding selectivity for different GABA-A receptor isoforms. meduniwien.ac.at These computational approaches allow researchers to build and refine pharmacophore models, hypothesizing how key features like hydrogen bond acceptors and aromatic rings must be arranged to achieve high-affinity binding. researchgate.net

Metabolic Pathways and Biotransformation Research Non Human Focus

Enzymatic Hydrolysis of Pivoxazepam to Oxazepam (Esterase Activity)

As an ester of oxazepam, this compound is anticipated to undergo enzymatic hydrolysis to yield oxazepam. This process is typically mediated by esterases. While direct detailed studies specifically on the enzymatic hydrolysis of this compound to oxazepam in non-human systems were not extensively detailed in the provided search results, the general principle of ester hydrolysis by esterases is well-established for similar compounds. For instance, esterases have been shown to rapidly hydrolyze racemic acetate (B1210297) esters of oxazepam in mice, with significant activity observed in the liver, kidneys, and brain. nih.gov This activity demonstrates the capacity of biological systems to cleave ester linkages of oxazepam derivatives. The stereoselectivity of these esterases can vary, with liver homogenates preferring the hydrolysis of the (R)-(-)-isomer and brain mitochondrial fractions preferring the (S)-(+)-isomer in the context of oxazepam acetate. nih.gov This suggests that the conversion of this compound to oxazepam is likely a rapid, esterase-mediated process, releasing the active oxazepam molecule for further biotransformation.

Glucuronidation Pathways of Oxazepam and Related Metabolites

Oxazepam, the primary metabolite of this compound, undergoes extensive phase II metabolism, predominantly through glucuronidation. This process involves the conjugation of oxazepam with glucuronic acid at its 3-carbon hydroxyl group, leading to the formation of stable diastereomeric glucuronides: R-oxazepam glucuronide and S-oxazepam glucuronide. droracle.aidroracle.ainih.gov This glucuronidation pathway is a major route for the elimination of oxazepam from the body. droracle.aidroracle.ai

Specific UGT Enzymes Involved in Glucuronide Conjugation

The glucuronidation of oxazepam is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). droracle.aidroracle.aipharmgkb.orgresearchgate.netnih.gov Research has identified specific UGT isoforms responsible for the stereoselective conjugation of oxazepam enantiomers. S-oxazepam is primarily glucuronidated by UGT2B15. pharmgkb.orgresearchgate.netnih.govmdpi.comnih.govdrugbank.comresearchgate.net In contrast, R-oxazepam glucuronidation is mediated by UGT1A9 and UGT2B7. pharmgkb.orgresearchgate.netnih.govmdpi.comdrugbank.com

A summary of the specific UGT enzymes involved in oxazepam glucuronidation is presented in Table 1.

Table 1: UGT Enzymes Involved in Oxazepam Glucuronidation

| Oxazepam Enantiomer | Primary UGT Enzyme(s) Involved |

| S-Oxazepam | UGT2B15 |

| R-Oxazepam | UGT1A9, UGT2B7 |

Stereoselective Aspects of Glucuronidation

Oxazepam possesses a chiral center at the 3-carbon position, existing as a racemic mixture of R- and S-enantiomers. mdpi.com The glucuronidation of oxazepam exhibits significant stereoselectivity. S-oxazepam is almost exclusively glucuronidated by UGT2B15. researchgate.netnih.gov Conversely, R-oxazepam is glucuronidated by multiple UGT isoforms, namely UGT1A9 and UGT2B7. researchgate.netnih.gov

In vitro studies have demonstrated a higher clearance of S-oxazepam compared to R-oxazepam in human liver, which is consistent with the preferred glucuronidation of S-oxazepam observed in vivo. mdpi.com This stereoselective metabolism is further influenced by genetic variations; for instance, allelic variations associated with the UGT2B15 gene, such as the D85Y polymorphism, can explain the polymorphic nature of S-oxazepam glucuronidation in humans. researchgate.netnih.govnih.govresearchgate.net

In Vitro Metabolic Stability Studies of this compound

While the importance of assessing metabolic stability for drug candidates is well-recognized, including parameters such as half-life (t1/2) and intrinsic clearance (CLint) using in vitro screening assays, specific detailed research findings on the in vitro metabolic stability of this compound itself were not explicitly available in the provided information. xenotech.com Given that this compound is an ester prodrug of oxazepam, its "metabolic stability" in an in vitro system would primarily refer to its susceptibility to esterase-mediated hydrolysis, leading to the formation of oxazepam. General in vitro metabolic stability studies typically involve incubation with liver microsomes or S9 fractions from various species (e.g., rat, dog, human) to determine clearance rates. xenotech.com The rapid hydrolysis of similar oxazepam esters by esterases in various tissues (e.g., liver, kidneys, brain) in non-human species suggests that this compound would likely exhibit a relatively short half-life in such in vitro systems due to its rapid conversion to oxazepam. nih.gov

Comparative Metabolic Profiles with Other Benzodiazepines

The metabolic profile of this compound, through its conversion to oxazepam, presents distinct characteristics when compared to other benzodiazepines. Many benzodiazepines undergo extensive phase I oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2C19, often leading to the formation of active metabolites. pharmgkb.org Examples include diazepam, which undergoes N-dealkylation and hydroxylation. pharmgkb.org

In contrast, oxazepam's metabolism is notable for its direct glucuronidation (Phase II) without significant prior oxidative metabolism via the CYP system. droracle.aidroracle.ai This direct conjugation pathway simplifies its metabolic profile compared to benzodiazepines that require multiple oxidative steps. droracle.aidroracle.ai

This compound itself is designed to be rapidly absorbed and is described as slightly more sedative than its parent drug, oxazepam. wikipedia.org However, its primary metabolic distinction from other benzodiazepines lies in its rapid hydrolysis to oxazepam, which then follows the unique glucuronidation pathway. Oxazepam is also an active metabolite of several other benzodiazepines, including diazepam, ketazolam, temazepam, chlordiazepoxide, demoxazepam, halazepam, medazepam, prazepam, and pinazepam. droracle.ainih.govmdpi.comwikipedia.org This highlights the central role of oxazepam in the broader benzodiazepine (B76468) metabolic landscape.

Table 2: Comparative Metabolic Characteristics of Oxazepam vs. Other Benzodiazepines

| Characteristic | Oxazepam (and by extension, this compound's active metabolite) | Other Benzodiazepines (e.g., Diazepam, Alprazolam) |

| Primary Phase I Pathway | Not significant (direct glucuronidation) | Hepatic microsomal oxidation (CYP-mediated) |

| Primary Phase II Pathway | Glucuronidation | Glucuronidation (often after Phase I) |

| Active Metabolites | No further active metabolites (glucuronides are inactive) | Often produce active metabolites |

| CYP Involvement | Minimal to none | Significant (e.g., CYP3A4, CYP2C19) |

Analytical Methodologies for Research and Characterization of Pivoxazepam

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of Pivoxazepam and other benzodiazepines, providing the necessary separation from metabolites and other interfering substances present in biological or pharmaceutical samples. annexpublishers.com These techniques are broadly applied in toxicological analysis, forensic medicine, and the pharmaceutical industry. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the identification and quantification of benzodiazepines due to its high sensitivity and specificity. nih.govsciex.com This technique is particularly valuable for analyzing biological samples where concentrations may be very low. nih.gov The efficacy of LC-MS/MS in the analysis of benzodiazepines has been statistically demonstrated, providing accurate and precise results with minimal sample preparation. mdpi.com

The methodology allows for the detection of a wide array of benzodiazepines and their metabolites in a single chromatographic run. sciex.com The process often involves a simplified sample preparation, such as dilution or solid-phase extraction (SPE), followed by direct injection into the LC-MS/MS system. sciex.comchromatographyonline.comlcms.cz This approach minimizes the thermal degradation that can occur with other methods. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or PFP propyl | sciex.comlcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | chromatographyonline.comhubspotusercontent-na1.net |

| Detection | Multiple Reaction Monitoring (MRM) | sciex.com |

| Sample Preparation | Solid-Phase Extraction (SPE) or simple dilution | chromatographyonline.comlcms.cz |

| Run Time | Typically under 10 minutes | chromatographyonline.comlcms.cz |

Gas chromatography-mass spectrometry (GC-MS) is considered a reference method for the detection and quantification of benzodiazepines. nih.gov It combines the powerful separation capabilities of gas chromatography with the specific detection of mass spectrometry. annexpublishers.com However, a significant challenge with GC-MS analysis of many benzodiazepines is their thermal instability. sciex.comnist.gov To overcome this, a preliminary chemical modification, or derivatization, is often required to yield more stable derivatives suitable for GC analysis. nist.govnih.gov Common derivatizing agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA), which produces tert-butyldimethyl silyl (B83357) derivatives. nih.gov

The use of analyte protectants, such as sorbitol, has also been investigated to improve the analysis of more challenging, polar benzodiazepines by reducing their interaction with active sites in the GC inlet liner, thereby enhancing analytical recovery and linearity. gcms.cz

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Solid-phase extraction followed by derivatization. | nih.gov |

| Derivatization Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), MTBSFTA. | nist.govnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM). | nih.gov |

| Challenges | Thermal decomposition of labile compounds like lorazepam and oxazepam. | nist.gov |

High-Performance Liquid Chromatography (HPLC) is a technique of choice for benzodiazepine analysis, applicable to both qualitative and quantitative assessments. researchgate.netnih.gov A key advantage of HPLC is that it operates at room temperature, thus avoiding the thermal degradation that can be problematic in GC-based methods. annexpublishers.comnih.gov This makes it particularly suitable for thermally labile 1,4-benzodiazepines. annexpublishers.com

Typically, HPLC methods for benzodiazepines utilize a reversed-phase C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and organic solvents such as methanol (B129727) and/or acetonitrile (B52724). nih.govmdpi.com Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength. nih.govnih.gov The technique has been successfully applied to separate parent drugs from their degradation products, demonstrating its utility as a stability-indicating assay. nih.govrsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C18 column (5 µm packing). | annexpublishers.comnih.gov |

| Mobile Phase | Methanol:Acetonitrile:Water or Methanol:Phosphate Buffer mixtures. | annexpublishers.commdpi.com |

| Flow Rate | Typically 1.0-1.5 mL/min. | annexpublishers.comnih.gov |

| Detection | UV detection (e.g., at 240 nm or 254 nm). | annexpublishers.comnih.gov |

| Column Temperature | Can be controlled (e.g., 40-50 °C) to optimize separation. | nih.govmdpi.com |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural confirmation and quantification of this compound. These techniques provide detailed information about the molecule's chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of benzodiazepines. nih.govnih.gov It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both 1H and 13C NMR are used to characterize the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. mdpi.com

NMR is also employed to study the interactions between benzodiazepines and other molecules, such as cyclodextrins, which can be used as chiral solvating agents to differentiate enantiomers. nih.govnih.gov Advanced 2D NMR techniques like COSY (Correlated Spectroscopy) help in assigning proton signals and understanding the connectivity within the molecule. nih.govmdpi.com Furthermore, NMR can be a valuable tool for quantifying degradation products in stability studies. nih.gov

| Application | NMR Technique | Reference |

|---|---|---|

| Structural Elucidation | 1H NMR, 13C NMR, 2D NMR (e.g., COSY) | mdpi.com |

| Chiral Discrimination | 1H NMR with Chiral Solvating Agents | nih.govnih.gov |

| Interaction Studies | Saturation Transfer Difference (STD) NMR | researchgate.net |

| Quantitative Analysis | Quantitative NMR (qNMR) | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method used for the quantitative analysis of drugs, including benzodiazepines. iajps.com The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. iajps.com

For benzodiazepines, UV-Vis spectroscopy is often used as a detection method following separation by HPLC. nih.gov The analysis involves measuring the absorbance of the compound at its wavelength of maximum absorption (λmax). iajps.com The UV spectrum of a benzodiazepine is influenced by its chromophores (the parts of the molecule that absorb light) and auxochromes (substituents that modify the absorption). nih.gov While useful for quantification, UV-Vis spectroscopy may lack the specificity for identification when multiple benzodiazepines with overlapping absorption maxima are present in a sample. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Principle | Measurement of light absorption based on Beer-Lambert law. | iajps.com |

| Wavelength Range | Typically 200-400 nm for UV analysis. | iajps.com |

| Application | Quantification of known compounds, often coupled with HPLC. | nih.govrsc.org |

| Key Measurement | Absorbance at the wavelength of maximum absorption (λmax). | researchgate.net |

Sample Preparation Strategies for Research Applications

Sample preparation is a critical step to isolate and concentrate benzodiazepines from complex biological samples like plasma, urine, or blood, thereby removing interfering endogenous compounds before instrumental analysis. nih.govmdpi.com The most common techniques employed for benzodiazepines, including oxazepam, are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). molnar-institute.com

Liquid-liquid extraction is a conventional and widely used method for isolating benzodiazepines from biological fluids. molnar-institute.comsci-hub.ru The technique partitions the target analyte between the aqueous sample and an immiscible organic solvent. For benzodiazepines, this is typically performed under weakly alkaline conditions to ensure the compounds are in their neutral, more extractable form. sci-hub.ru

Research on benzodiazepines demonstrates the use of various organic solvents, such as chloroform (B151607), n-butyl acetate (B1210297), and dichloromethane (B109758). researchgate.netnih.govoup.com For instance, a simple LLE method for oxazepam in serum involved extraction with dichloromethane. researchgate.net Another study used chloroform at a pH of 11.0 for extracting diazepam and its metabolites, including oxazepam, from plasma. nih.gov

A more recent innovation is dispersive liquid-liquid microextraction (DLLME), which is noted for being a fast and simple technique. scielo.br Another novel approach is liquid-liquid extraction with low-temperature partitioning (LLE-LTP). This method involves adding an organic solvent like acetonitrile to a urine sample and then cooling it to approximately -20°C for about an hour. scirp.org This process freezes the aqueous layer, allowing the liquid organic supernatant containing the analytes to be easily separated for analysis. scirp.orgnih.gov

| Analyte(s) | Matrix | Extraction Solvent(s) | pH Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Diazepam, Nordiazepam, Oxazepam | Plasma | Chloroform | pH 11.0 | Effective for simultaneous quantitation. | nih.gov |

| Oxazepam | Serum | Dichloromethane | Not specified | Simple and effective for isolation from biological fluid. | researchgate.net |

| General Benzodiazepines | Postmortem Blood | n-butyl acetate | pH 7.5 | Used for routine sample preparation before GC analysis. | oup.com |

| General Benzodiazepines | Urine | Acetonitrile | Not specified | LLE with low-temperature partitioning (-20°C) simplifies separation. | scirp.org |

Solid-phase extraction is a highly efficient and often preferred alternative to LLE due to its simplicity, lower solvent consumption, and the ability to provide cleaner extracts. tandfonline.comuned.es The technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. nih.gov

For oxazepam and other 1,4-benzodiazepines, various sorbent materials have been investigated, including C2, C8, C18, cyanopropyl, phenyl, and cyclohexyl phases. nih.gov One study found that for spiked urine samples, a C2 cartridge provided the cleanest extracts of oxazepam. nih.gov Recoveries for other benzodiazepines from urine and plasma using the C2 cartridge were reported to be higher than 90%. nih.gov Another study utilized molecularly imprinted polymers (MIPs) with oxazepam as the template molecule to selectively extract diazepam and its metabolites from urine, achieving recovery levels between 89.0% and 93.9%. uned.es

The SPE procedure typically involves conditioning the sorbent, loading the sample, washing the cartridge to remove impurities, and finally, eluting the target analytes. For example, a method for extracting diazepam and its metabolites from urine using a molecularly imprinted polymer involved conditioning with acetonitrile, loading the preconditioned urine, washing with an acetonitrile/acetate buffer mixture and water, and eluting with an acetic acid-methanol solution. uned.es

| Analyte(s) | Matrix | Sorbent Type | Elution Solvent | Recovery Rate | Reference |

|---|---|---|---|---|---|

| Oxazepam, other 1,4-benzodiazepines | Urine, Plasma | C2 Bond-Elut | Methanol-water mixtures | >90% | nih.gov |

| Temazepam, Oxazepam | Plasma, Urine, Dialysate | Not specified | Not specified | 97% (Temazepam), 70% (Oxazepam) | tandfonline.com |

| Oxazepam (from conjugate) | Urine | Du Pont PREP Type W, Bond Elut Certify | Not specified | 87% | nih.gov |

| Oxazepam, Diazepam, Metabolites | Urine | Molecularly Imprinted Polymer (MIP) | Acetic acid–methanol (20:80, v/v) | 89.0% - 93.9% | uned.es |

Compound Stability in Analytical Matrices for Research Purposes

The stability of an analyte in biological samples is a critical factor in analytical toxicology, as delays between sample collection and analysis are common. researchgate.netnih.gov Degradation can occur due to chemical decomposition or enzymatic activity, potentially leading to inaccurate quantification. oup.comresearchgate.net Since this compound is an ester of oxazepam, it may be susceptible to hydrolysis back to oxazepam, making stability studies particularly relevant.

Studies on benzodiazepines consistently show that storage temperature is the most critical factor affecting stability. nih.govnih.gov Research on oxazepam in whole blood stored over one year showed significant degradation at room temperature and 4°C. researchgate.netnih.gov At room temperature, the concentration decrease approached 100% for low concentrations and 70% for high concentrations. researchgate.net At 4°C, the decrease was between 90-100% for low concentrations and 50-80% for high concentrations. researchgate.net

In contrast, freezer storage significantly improves stability. In the same study, samples stored at -20°C showed a much smaller decrease of 10-20%. researchgate.netnih.gov Storage at -80°C resulted in no significant loss of oxazepam at high concentrations. researchgate.netnih.gov Another comprehensive study on 19 benzodiazepines, including oxazepam, confirmed that oxazepam was stable in blood for up to 6 months when stored at any of the tested temperatures (room temperature, 4°C, -20°C, and -80°C), with a degradation rate of only 0-10%. nih.gov However, the same study noted that other benzodiazepines, like lorazepam and chlordiazepoxide, showed almost 100% loss at room temperature. nih.gov

Urine has been found to be a more stable matrix for many benzodiazepines compared to blood. nih.gov In a study of 26 sedative-hypnotics, postmortem blood was the least stable matrix, while in urine, most compounds, including oxazepam, showed less than 20% decrease over 8 months at both 4°C and -20°C. nih.govresearchgate.net

| Analyte(s) | Matrix | Storage Temperature | Duration | Observed Degradation | Reference |

|---|---|---|---|---|---|

| Oxazepam | Whole Blood | Room Temperature | 1 Year | 70-100% decrease | researchgate.net |

| Oxazepam | Whole Blood | 4°C | 1 Year | 50-100% decrease | researchgate.net |

| Oxazepam | Whole Blood | -20°C | 1 Year | 10-20% decrease | researchgate.net |

| Oxazepam | Whole Blood | -80°C | 1 Year | Not significant (high conc.), 5-12% decrease (low conc.) | researchgate.net |

| Oxazepam, Diazepam, Prazepam, etc. | Blood | -20°C / -80°C | 6 Months | Stable (0-10% degradation) | nih.gov |

| Oxazepam | Urine | 4°C / -20°C | 8 Months | Stable (<20% decrease) | nih.gov |

| Oxazepam | Postmortem Blood | 4°C / -20°C | 8 Months | >20% decrease | nih.gov |

Preclinical Pharmacological Research Paradigms and Mechanistic Studies

In Vivo Receptor Occupancy Studies in Animal Models (Non-Human)

In vivo receptor occupancy (RO) studies are crucial for understanding how a drug candidate interacts with its target in the brain following systemic administration. These studies aim to establish the relationship between drug dose, brain concentration, and the percentage of receptors occupied, which can then be correlated with observed pharmacodynamic effects. Techniques often involve radioligand binding assays, where a labeled tracer (e.g., [3H]flunitrazepam or [3H]Ro 15-1788 for benzodiazepine (B76468) receptors) is used to quantify receptor binding in the presence and absence of the test compound in animal models such as mice and rats. nih.govmeliordiscovery.comnih.govresearchgate.net

For Pivoxazepam, specific in vivo receptor occupancy studies in non-human animal models have not been identified in the current literature. Therefore, no detailed research findings or data tables pertaining to this compound's receptor occupancy are available.

Neurochemical Investigations of GABAergic System Modulation

Neurochemical investigations aim to understand how a compound modulates neurotransmitter systems, such as the GABAergic system. Benzodiazepines are known to act as positive allosteric modulators (PAMs) of GABAA receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing the apparent affinity of the GABAA receptor for GABA. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability. genesispub.orgmdpi.comdrug-dev.comnih.govbiospace.com

Specific neurochemical investigations detailing this compound's modulation of the GABAergic system, such as its precise effects on GABA release, reuptake, or metabolism, or its quantitative impact on GABAA receptor binding affinity, are not documented in the current search results.

Electrophysiological Studies on Neuronal Activity (In Vitro/Ex Vivo)

Electrophysiological studies, conducted both in vitro (e.g., cell cultures) and ex vivo (e.g., brain slices), are considered a "gold standard" for investigating the functional effects of compounds on ion channels and neuronal activity. These studies can provide high-resolution information on drug-induced changes in membrane potential, synaptic currents, and neuronal excitability. For benzodiazepines, electrophysiological experiments typically demonstrate their ability to potentiate GABA-evoked chloride currents through GABAA receptors. mdpi.comcriver.combiorxiv.orgmdpi.com

No specific electrophysiological studies focusing on this compound's effects on neuronal activity in vitro or ex vivo have been found in the available scientific literature. Consequently, no detailed research findings or data tables from such studies can be presented for this compound.

Examination of Ligand-Induced Conformational Changes in GABAA Receptors

The binding of benzodiazepines to the GABAA receptor induces conformational changes within the receptor complex. These structural rearrangements are critical for the allosteric modulation of GABA binding and the subsequent potentiation of chloride currents. Research indicates that benzodiazepine binding can induce conformational changes in the GABA-binding site located in the extracellular domain, and these changes can extend into the transmembrane domain where the ion channel gate is located. mdpi.comnih.govnih.govnih.govpsu.edu These conformational shifts are thought to increase the receptor's apparent affinity for GABA, facilitating its inhibitory action. genesispub.orgmdpi.comnih.gov

Specific studies detailing the ligand-induced conformational changes in GABAA receptors specifically elicited by this compound have not been identified in the current search. Therefore, no detailed research findings or data tables on this aspect for this compound are available.

Future Directions and Emerging Research Avenues for Pivoxazepam Research

Development of Novel Research Probes and Tools Based on Pivoxazepam Scaffold

The this compound scaffold, as a benzodiazepine (B76468) derivative, presents a foundation for the development of novel research probes and chemical tools. Future research could focus on modifying the this compound structure to create highly specific ligands that can selectively target and interrogate various components of the γ-aminobutyric acid type A (GABAA) receptor complex. Such probes could be instrumental in mapping the topology of benzodiazepine receptor subtypes and elucidating their roles in neural circuits. chemeurope.com The creation of fluorescently tagged or photoaffinity labels based on the this compound scaffold could enable researchers to visualize and characterize receptor distribution, dynamics, and interactions in living systems, providing deeper insights into the molecular pharmacology of benzodiazepines.

Targeted Synthesis of Analogues for Specific Receptor Subtype Selectivity

A significant area for future research involves the targeted synthesis of this compound analogues with enhanced selectivity for specific GABAA receptor subtypes. The GABAA receptor is a heteropentameric ligand-gated ion channel composed of various subunits (e.g., α1, α2, α3, α5, β, γ), and the specific subunit composition dictates the receptor's pharmacological profile. nih.govmdpi.comcardiff.ac.uk Subtle structural modifications to benzodiazepine compounds have been shown to dramatically influence their subtype selectivity. mdpi.comcardiff.ac.uk Future synthetic efforts could systematically explore chemical modifications to the this compound core, such as alterations to the pivalate (B1233124) ester moiety or substitutions on the benzodiazepine ring system, to achieve selective modulation of specific α-subunit-containing GABAA receptors. This targeted approach aims to develop compounds that could selectively influence particular physiological functions mediated by these subtypes, providing more precise pharmacological tools.

Advanced Computational Approaches for Rational Design and Prediction

Advanced computational approaches are poised to play a crucial role in the rational design and prediction of properties for novel this compound derivatives. Techniques such as molecular docking can be employed to simulate the binding interactions of this compound and its potential analogues with various GABAA receptor models, providing insights into binding affinity and orientation. nih.govmeduniwien.ac.at Quantitative Structure-Activity Relationship (QSAR) models could be developed to establish correlations between the chemical structure of this compound analogues and their biological activities, guiding the synthesis of compounds with desired properties. meduniwien.ac.atherts.ac.ukresearchgate.net Furthermore, de novo drug design methods could be utilized to generate entirely new molecular structures based on the this compound scaffold, optimizing for specific receptor subtype selectivity or other desired pharmacological profiles in silico before costly and time-consuming synthesis. herts.ac.uknih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.